2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Overview
Description
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.
Substitution with 3,4-Dimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is coupled with a halogenated thiophene.
Introduction of the Ethoxycarbonyl Group: This can be done through esterification reactions, where the thiophene derivative is reacted with ethyl chloroformate in the presence of a base.
Carbamoylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxycarbonyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-({[4-(3,4-DIMETHOXYPHENYL)-3-(ETHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[[4-(3,4-dimethoxyphenyl)-3-ethoxycarbonylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO8S/c1-4-28-19(24)17-12(11-5-6-13(25-2)14(7-11)26-3)10-29-18(17)20-15(21)8-27-9-16(22)23/h5-7,10H,4,8-9H2,1-3H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSONQYSQHLDTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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